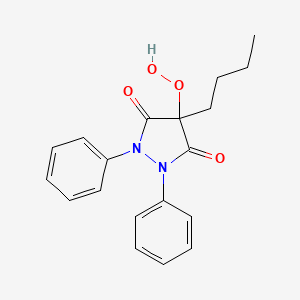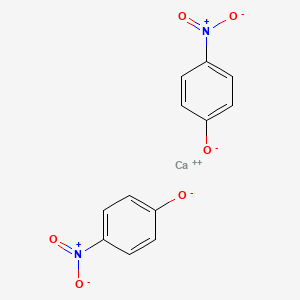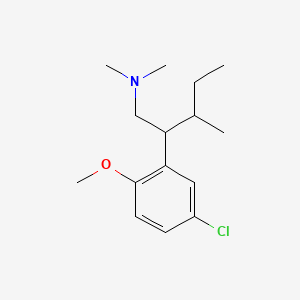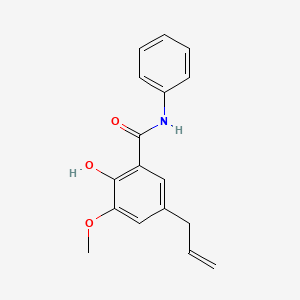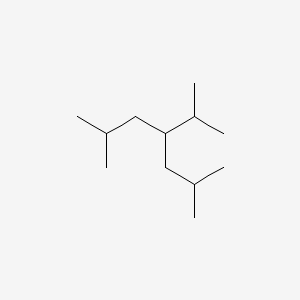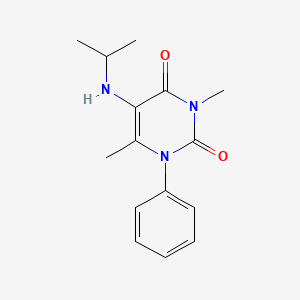
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- is a synthetic compound that belongs to the class of uracil derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- typically involves multi-step organic reactions. The starting materials often include uracil or its derivatives, which undergo alkylation, amination, and other functional group modifications to introduce the desired substituents. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions may vary, but they generally involve controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including crystallization and chromatography, are used to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the uracil ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and specific solvents to achieve high selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleic acid synthesis, leading to potential antiviral or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uracil: The parent compound, which is a nucleobase in RNA.
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
6-Azauracil: An inhibitor of RNA synthesis used in biochemical research.
Uniqueness
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its stability, selectivity, and efficacy in various applications compared to other uracil derivatives.
Eigenschaften
CAS-Nummer |
32150-64-4 |
|---|---|
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
3,6-dimethyl-1-phenyl-5-(propan-2-ylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)16-13-11(3)18(12-8-6-5-7-9-12)15(20)17(4)14(13)19/h5-10,16H,1-4H3 |
InChI-Schlüssel |
UAUQNCHZCQYABX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



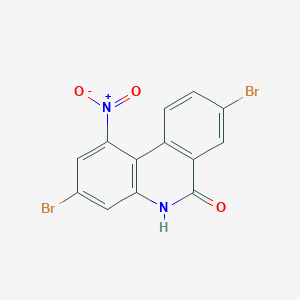


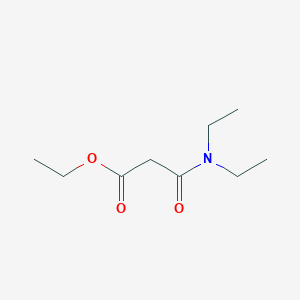
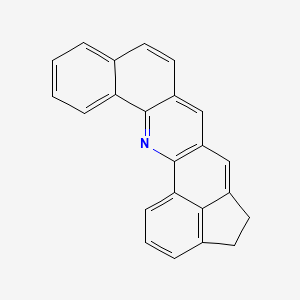
![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
